2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-13-9-19-21(23(29)28(13)12-15-5-3-4-8-27-15)20(17(11-25)22(26)31-19)16-10-14(24)6-7-18(16)30-2/h3-10,20H,12,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYAZIQQDKGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule belonging to the class of pyranopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
The molecular formula of the compound is with a molecular weight of 388.22 g/mol. The structure includes a pyran ring fused with a pyridine derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 388.22 g/mol |
| Molecular Formula | C17H14BrN3O3 |
| LogP | 2.3753 |
| LogD | 2.3723 |
| Polar Surface Area | 78.526 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors in cellular pathways. The presence of the amino group enhances its reactivity and potential binding affinity to various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines, particularly breast cancer (MDA-MB-231). The cytotoxic effects are attributed to the structural features that enhance interaction with cellular targets.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer proliferation and survival pathways. Enzyme assays have demonstrated that it can act as a competitive inhibitor in certain biochemical reactions.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyranopyridine derivatives, including this compound, and evaluated their anticancer activity against MDA-MB-231 cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like paclitaxel, indicating high efficacy (IC50 = 27.6 µM) .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the phenyl ring influence the biological activity significantly. For instance, substituents that enhance electron-withdrawing properties tend to increase cytotoxicity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Halogen and Methoxy Substitutions
Hydroxy and Dimethoxy Substitutions
Modifications to the Pyridine/Pyran Core
- Pyrano[2,3-d]pyrimidine Derivatives (): Structure: Additional pyrimidine ring fused to pyran. Impact: Increased planarity may enhance DNA intercalation or enzyme inhibition. For example, 7-amino-5-(2-methoxyphenyl)-2,4-dioxo-...carbonitrile () showed improved stability in simulated gastric fluid .
- Pyrano[3,2-b]pyran Derivatives (): Structure: Dual pyran rings with hydroxymethyl groups. Bioactivity: Compound 6h () exhibited antimicrobial activity (MIC = 8 μg/mL against S. aureus), attributed to the hydroxymethyl group’s hydrogen-bonding capacity .
Physicochemical Properties
- Solubility : Hydroxyl () and morpholinylethyl () groups enhance aqueous solubility via polarity or ionization.
- Synthetic Accessibility: Multicomponent reactions (e.g., ) are common for pyrano-pyridine derivatives, though bromo/methoxy substituents may require selective protection-deprotection steps .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving a brominated acetophenone derivative, a pyridine-containing aldehyde, and a cyanoacetamide precursor. Key steps include:
- Reflux Conditions : Use ethanol as a solvent under reflux (10–20 hours) with ammonium acetate as a catalyst, similar to pyridine-carbonitrile syntheses .
- Purification : Crystallization from DMF/ethanol (1:2) is effective for isolating the product .
- Critical Parameters : Control of temperature (80–100°C) and stoichiometric ratios (1:1:1 for ketone, aldehyde, and cyanoacetate) to avoid side reactions.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare and NMR peaks to analogous pyrano-pyridine derivatives (e.g., δ 3.08–3.36 ppm for methyl groups, aromatic protons at δ 7.15–7.39 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., CHBrNO).
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and stereochemistry .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on existing pyrano-pyridine reaction data to predict optimal solvents, catalysts, and temperatures .
- Case Study : A 2024 study reduced reaction development time by 40% using computational screening of substituent effects on ring closure .
Q. How should researchers address contradictory data in melting points or bioactivity across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis using identical reagents (e.g., confirm bromophenol purity via HPLC) .
- Crystallization Variability : Test multiple solvent systems (e.g., DMF vs. acetonitrile) to isolate polymorphs, which may explain melting point discrepancies .
- Bioactivity Validation : Use standardized cell lines and assay protocols (e.g., NIH/3T3 for cytotoxicity baselines) to minimize inter-lab variability .
Q. What strategies enhance the compound’s stability during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound in argon atmosphere to prevent hydrolysis of the cyano group.
- Storage Conditions : Keep at –20°C in amber vials with desiccants (silica gel) to avoid photodegradation and moisture absorption .
Methodological Notes
- Synthesis Optimization : Prioritize MCRs for scalability, but monitor for byproducts like uncyclized intermediates via TLC .
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD in rodents) before in vivo studies .
- SAR Development : Systematically modify the bromo-methoxyphenyl and pyridin-2-ylmethyl groups to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
